molecular formula C7H5F2NO2 B13324747 2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid

2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid

Katalognummer: B13324747
Molekulargewicht: 173.12 g/mol
InChI-Schlüssel: RGWYMDHZEHJPMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H5F2NO2. This compound is part of the fluoropyridine family, known for their unique chemical and biological properties due to the presence of fluorine atoms in the aromatic ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . These methods are optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution due to the electron-withdrawing effect of the fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeling agent in imaging studies due to the presence of fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules, potentially affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-Fluoropyridin-2-yl)acetic acid
  • 2-Fluoro-5-pyridylboronic acid
  • Fluroxypyr

Uniqueness

2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid is unique due to its dual fluorination, which imparts distinct chemical and biological properties compared to its mono-fluorinated counterparts. This dual fluorination can enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C7H5F2NO2

Molekulargewicht

173.12 g/mol

IUPAC-Name

2-fluoro-2-(5-fluoropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5F2NO2/c8-5-1-4(2-10-3-5)6(9)7(11)12/h1-3,6H,(H,11,12)

InChI-Schlüssel

RGWYMDHZEHJPMX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC=C1F)C(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.